Enhanced Lipophilicity (XLogP3) vs. 2,4-Dimethylfuro[2,3-d]pyrimidine Drives Differential Pharmacokinetic Potential
The 2-isopropyl substituent on 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine generates a computed XLogP3 of 2.5 [1]. This represents a significant increase over the 2,4-dimethyl analog, which is predicted to have an XLogP3 of approximately 1.7. This difference of 0.8 log units indicates a substantial gain in lipophilicity, a key determinant of membrane permeability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2,4-Dimethylfuro[2,3-d]pyrimidine (Predicted XLogP3 ≈ 1.7) |
| Quantified Difference | Δ XLogP3 ≈ +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) [1] vs. predicted value for comparator. |
Why This Matters
A higher logP is a critical selection criterion when designing CNS-penetrant probes, as optimal values typically range from 2 to 5, making 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine a more suitable core scaffold than its less lipophilic dimethyl analog.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 154577682, 4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/154577682. View Source
